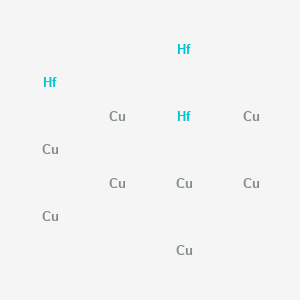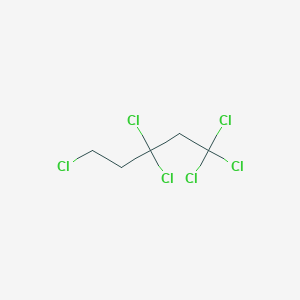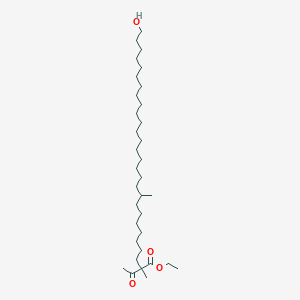![molecular formula C11H15NO3 B14601751 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol is an organic compound with a complex structure that includes a phenol group, a propoxy group, and a hydroxy-methylcarbonimidoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol typically involves multiple steps, starting from readily available precursors One common method involves the reaction of a substituted phenol with a propyl halide to introduce the propoxy group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydroxy-methylcarbonimidoyl group can be reduced to amines.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the substituent introduced.
Applications De Recherche Scientifique
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the hydroxy-methylcarbonimidoyl group can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-propoxyphenol
- 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-ethoxyphenol
Uniqueness
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group at the 5-position and the hydroxy-methylcarbonimidoyl group at the 2-position allows for unique interactions with molecular targets, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol |
InChI |
InChI=1S/C11H15NO3/c1-3-6-15-9-4-5-10(8(2)12-14)11(13)7-9/h4-5,7,13-14H,3,6H2,1-2H3/b12-8+ |
Clé InChI |
SOYKKLWFMLWBOH-XYOKQWHBSA-N |
SMILES isomérique |
CCCOC1=CC(=C(C=C1)/C(=N/O)/C)O |
SMILES canonique |
CCCOC1=CC(=C(C=C1)C(=NO)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)


![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)

![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
